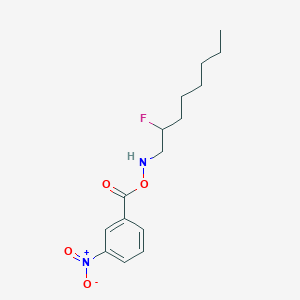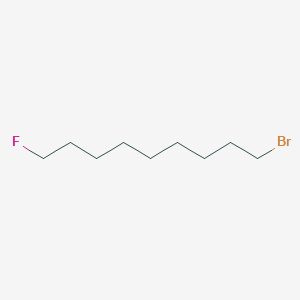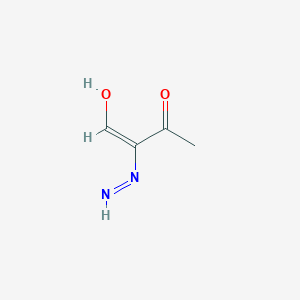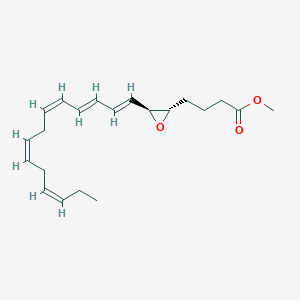
Leukotriene A5 methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene A5 methyl ester is a biologically active compound belonging to the family of leukotrienes, which are eicosanoid inflammatory mediators. It is a methyl ester derivative of leukotriene A5, characterized by its complex structure and significant role in various biological processes . The compound is known for its involvement in inflammatory responses and has been studied extensively for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leukotriene A5 methyl ester can be synthesized through a series of chemical reactions involving the oxidation of arachidonic acid or eicosapentaenoic acid. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired product. One common method includes the use of hexane, diethyl ether, and triethylamine as solvents and reaction media .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities. The compound is often packaged under argon to prevent degradation and is stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Leukotriene A5 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Leukotriene A5 methyl ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying leukotriene pathways and mechanisms. In biology, it is studied for its role in inflammatory responses and immune modulation .
In medicine, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as asthma and allergic reactions. Its ability to modulate leukotriene pathways makes it a promising candidate for drug development . In industry, the compound is used in the synthesis of other biologically active molecules and as a standard for analytical methods .
Mecanismo De Acción
The mechanism of action of leukotriene A5 methyl ester involves its interaction with specific leukotriene receptors and enzymes. The compound exerts its effects by modulating the activity of leukotriene pathways, which are involved in inflammatory responses. Key molecular targets include leukotriene receptors and enzymes such as 5-lipoxygenase .
This compound influences various signaling pathways, including the Mitogen-Activated Protein Kinases (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and immune responses .
Comparación Con Compuestos Similares
Leukotriene A5 methyl ester can be compared with other leukotriene derivatives, such as leukotriene A4 methyl ester and leukotriene B4. While all these compounds share similar structural features and biological activities, this compound is unique due to its specific molecular structure and distinct biological effects .
Similar Compounds:- Leukotriene A4 methyl ester
- Leukotriene B4
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Each of these compounds has unique properties and roles in biological processes, making them valuable for different research and therapeutic applications .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z,11Z)-tetradeca-1,3,5,8,11-pentaenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-14,16,19-20H,3,6,9,15,17-18H2,1-2H3/b5-4-,8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 |
Clave InChI |
HCMWNPDRQULADN-WMIGWDTMSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC |
SMILES canónico |
CCC=CCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


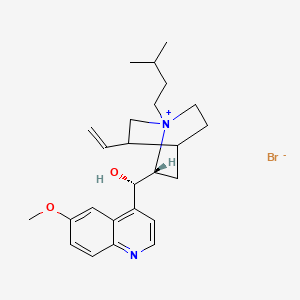
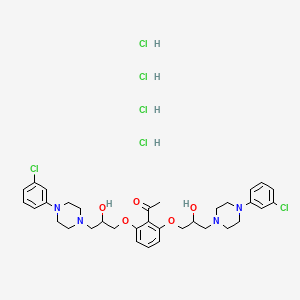
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
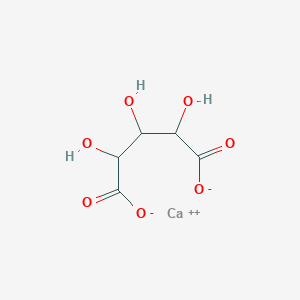
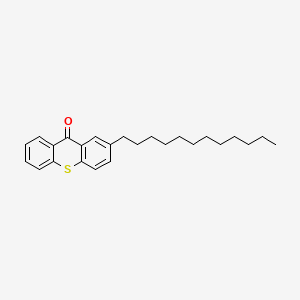

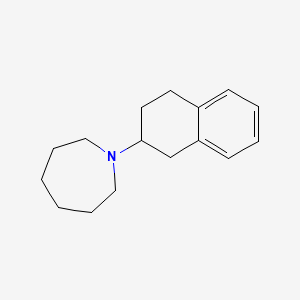
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
